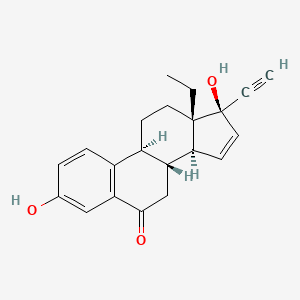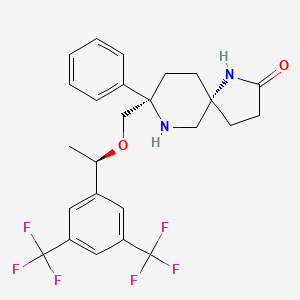
Azilsartan Amidoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azilsartan Amidoxime is a derivative of Azilsartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. This compound is a prodrug that is converted into its active form, Azilsartan, in the body. This compound is known for its high potency and efficacy in lowering blood pressure by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azilsartan Amidoxime involves several steps, starting from the precursor methyl 1-((2’-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC methyl ester). The key steps include:
Formation of Amidoxime: The BEC methyl ester reacts with hydroxylamine hydrochloride in the presence of sodium methoxide to produce the amidoxime intermediate.
Cyclization: The amidoxime intermediate is treated with ethyl chloroformate in the presence of a base, followed by cyclization in xylene at reflux to produce Azilsartan methyl ester.
Hydrolysis: The Azilsartan methyl ester is hydrolyzed in aqueous sodium hydroxide to yield Azilsartan.
Final Conversion: Azilsartan is treated with medoxomil alcohol in the presence of tosyl chloride to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves controlling impurities to below 0.10% by isolating intermediates and using high-purity reagents .
Análisis De Reacciones Químicas
Types of Reactions
Azilsartan Amidoxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of Azilsartan, each with different pharmacological properties .
Aplicaciones Científicas De Investigación
Azilsartan Amidoxime has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of ARBs.
Biology: Investigated for its effects on cellular pathways and receptor binding.
Medicine: Primarily used in the treatment of hypertension and related cardiovascular conditions.
Industry: Employed in the development of new antihypertensive drugs and formulations.
Mecanismo De Acción
Azilsartan Amidoxime exerts its effects by blocking the angiotensin II type 1 (AT1) receptor. This inhibition prevents angiotensin II from binding to the receptor, thereby reducing vasoconstriction and aldosterone secretion. The result is a decrease in blood pressure and improved cardiovascular function .
Comparación Con Compuestos Similares
Similar Compounds
- Losartan
- Valsartan
- Candesartan
- Irbesartan
- Telmisartan
- Olmesartan
Uniqueness
Azilsartan Amidoxime is unique due to its high potency and longer duration of action compared to other ARBs. It has a stronger affinity for the AT1 receptor and slower dissociation, making it more effective in lowering blood pressure .
Propiedades
Fórmula molecular |
C29H26N4O7 |
|---|---|
Peso molecular |
542.5 g/mol |
Nombre IUPAC |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C29H26N4O7/c1-3-37-28-31-23-10-6-9-22(27(34)38-16-24-17(2)39-29(35)40-24)25(23)33(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26(30)32-36/h4-14,36H,3,15-16H2,1-2H3,(H2,30,32) |
Clave InChI |
CQSKEJHMXPTBLT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OCC5=C(OC(=O)O5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
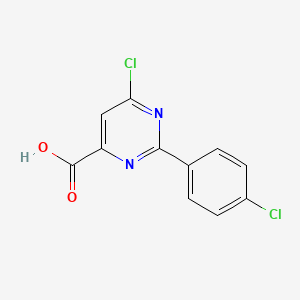
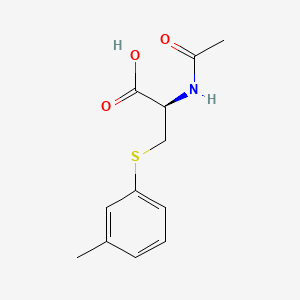

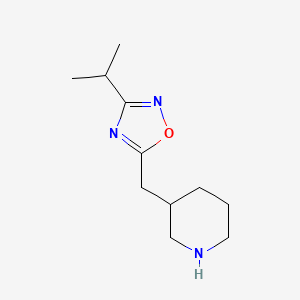

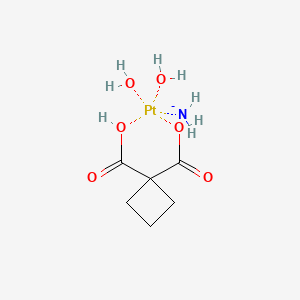
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)

